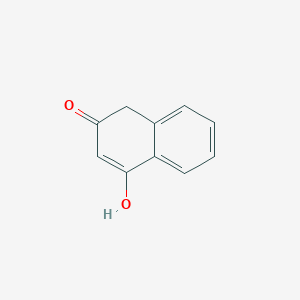
3-Hydroxynaphthalen-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxynaphthalen-1(4H)-one: is an organic compound with the molecular formula C₁₀H₈O₂ It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) attached to the third carbon and a ketone group (=O) at the first carbon in the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalen-1(4H)-one typically involves the following steps:
Naphthalene Hydroxylation: Naphthalene is hydroxylated using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to form 3-hydroxynaphthalene.
Oxidation: The hydroxylated naphthalene is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxynaphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Naphthoquinones.
Reduction: 3-Hydroxy-1-naphthalenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxynaphthalen-1(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxynaphthalen-1(4H)-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Signal Transduction Modulation: It can modulate signal transduction pathways, influencing cellular processes such as apoptosis and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthol: Similar structure but lacks the ketone group.
2-Hydroxynaphthalene: Hydroxyl group at a different position.
Naphthoquinone: Contains two ketone groups.
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-hydroxy-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,6,12H,5H2 |
InChI-Schlüssel |
OOWXYCVVEKMPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)

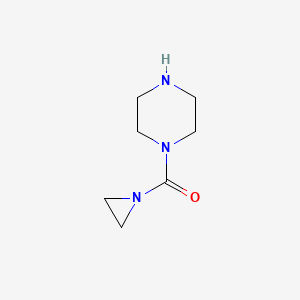

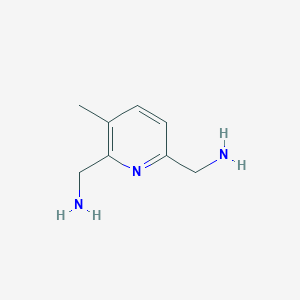
![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)

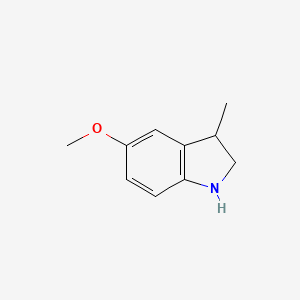

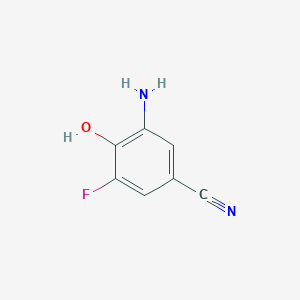
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)


